3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-5-6-13(19-18-11)22-12-4-2-9-20(10-12)15(21)14-16-7-3-8-17-14/h3,5-8,12H,2,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGJVCYBWHUCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 273.32 g/mol. The structural features include a pyridazine core substituted with a piperidine moiety linked to a pyrimidine carbonyl group, which is crucial for its biological interactions.
Research indicates that 3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine may exert its biological effects through several mechanisms:
- Inhibition of Glycine Transporters : Preliminary studies suggest that this compound may act as an inhibitor of glycine transporters, particularly GlyT1, which is implicated in various neurological disorders .
- Antioxidant Activity : The presence of the pyrimidine moiety may contribute to antioxidant properties, potentially mitigating oxidative stress in cellular environments.
- Modulation of Neurotransmitter Systems : By interacting with neurotransmitter receptors, it may influence synaptic transmission and neuronal excitability.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| GlyT1 Inhibition | Significant reduction in uptake | |
| Antioxidant Potential | Scavenging free radicals | |
| Neuroprotective Effects | Protection against excitotoxicity |
Case Study 1: GlyT1 Inhibition
In a study focusing on glycine transporters, 3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine was evaluated for its ability to inhibit GlyT1. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for conditions like schizophrenia and other cognitive disorders.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of excitotoxicity. The compound exhibited significant protective effects against neuronal death induced by excessive glutamate levels, indicating its potential utility in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three structurally related analogues: BK70659 , CL218,872 , and BK70486 ().
Table 1: Structural and Molecular Comparison
Key Observations :
- Core Heterocycle : The target compound and BK70659 share a pyridazine core, while CL218,872 features a fused triazolopyridazine system. BK70486 is based on a pyridine scaffold.
- Position 6 Substituent : The target compound’s piperidine-pyrimidine substituent contrasts with BK70659’s pyrrolidine-oxazole group. Piperidine’s larger ring size may enhance flexibility and binding-pocket interactions compared to pyrrolidine.
- Pharmacophore Diversity : CL218,872’s trifluoromethylphenyl group highlights the role of aromatic and fluorinated groups in anxiolytic activity, whereas the target compound’s pyrimidine carbonyl may engage in hydrogen bonding or π-π stacking .
Pharmacological and Physicochemical Implications
Physicochemical Properties (Speculative)
- Solubility : The target compound’s pyrimidine and amide groups likely increase polarity compared to BK70659’s oxazole, improving aqueous solubility but possibly reducing membrane permeability.
- logP : Piperidine’s hydrophobicity and pyrimidine’s aromaticity may balance the logP value, whereas CL218,872’s trifluoromethyl group increases lipophilicity.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-methyl-6-{[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxy}pyridazine?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Coupling of pyridazine and piperidine moieties : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination for introducing the piperidin-3-yloxy group .
Pyrimidine-2-carbonyl attachment : Employ acyl chloride intermediates with coupling agents like HATU or DCC under inert conditions (e.g., nitrogen atmosphere) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures .
- Key Controls : Monitor reaction progress via TLC and intermediate characterization using -NMR and LC-MS .
Q. How should intermediates be characterized during synthesis?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for pyridazine (δ 8.5–9.5 ppm) and piperidine (δ 3.0–4.0 ppm) protons to confirm regiochemistry .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography : For ambiguous structures, resolve stereochemistry via single-crystal diffraction (if crystallizable) .
Q. What biological targets are relevant for this compound?
- Methodological Answer : Pyridazine derivatives with piperidine-pyrrolidine motifs often target:
- Kinases : ATP-binding domains due to pyrimidine’s mimicry of adenine .
- GPCRs : Piperidine’s conformational flexibility enhances receptor binding .
- Antimicrobial Targets : Chlorinated analogs show activity against bacterial efflux pumps (e.g., E. coli AcrB) .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling pyridazine and piperidine moieties?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in SNAr reactions .
- Catalysis : Pd(OAc)/Xantphos systems improve yields in Buchwald-Hartwig couplings (60–80°C, 12–24 hrs) .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in acylations .
- Data-Driven Adjustment : Conduct DoE (Design of Experiments) to balance time, temperature, and catalyst loading .
Q. How to address low yields in the final coupling step?
- Troubleshooting Guide :
- Byproduct Analysis : Identify unreacted starting materials or hydrolyzed intermediates via LC-MS .
- Protecting Groups : Temporarily protect pyridazine N-oxides with Boc groups to prevent undesired side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 100°C) to minimize decomposition .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Design : Replace pyrimidine with triazole (for hydrogen bonding) or introduce electron-withdrawing groups (e.g., -CF) to enhance solubility .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for kinase targets .
- Bioisosterism : Substitute piperidine with azetidine to evaluate steric effects on target engagement .
Q. How to overcome solubility challenges in in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
- Prodrug Design : Introduce phosphate esters at the pyridazine oxygen for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .
Q. What advanced analytical methods confirm structural integrity?
- Methodological Answer :
- 2D-NMR : -HSQC and HMBC correlate piperidine C-H bonds with adjacent functional groups .
- HRMS-MS/MS : Fragment ions (e.g., m/z 245.1 for pyrimidine cleavage) validate connectivity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robust crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
